molecular formula C18H22N2O3S B2568941 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide CAS No. 942033-56-9

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide

Cat. No.: B2568941
CAS No.: 942033-56-9
M. Wt: 346.45
InChI Key: YCLMGZQIZPMINU-UHFFFAOYSA-N
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Description

4-(N,4-Dimethylphenylsulfonamido)-N-isopropylbenzamide is a sulfonamide-derived benzamide compound characterized by a dimethylphenylsulfonamido group at the 4-position of the benzamide core and an isopropylamide substituent. This structure combines sulfonamide pharmacophores with benzamide moieties, which are prevalent in pharmaceuticals due to their bioactivity and metabolic stability. The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization, as observed in related sulfonamide-triazole hybrids .

Properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)19-18(21)15-7-9-16(10-8-15)20(4)24(22,23)17-11-5-14(3)6-12-17/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLMGZQIZPMINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with N-isopropylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific target enzyme and the biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Key Substituents Molecular Weight Notable Functional Groups Reference ID
4-(N,4-Dimethylphenylsulfonamido)-N-isopropylbenzamide N,4-dimethylphenylsulfonamido, isopropyl Not reported Sulfonamide, benzamide N/A
N-Isopropylbenzamide Isopropylamide 163.21 Benzamide
(E)-4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N-isopropylbenzamide Benzo[d][1,3]dioxol-5-yl vinyl 337.38 Styryl group, benzamide
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide Dichlorophenyl, dimethylaminocyclohexyl Not reported Chlorine, tertiary amine
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide Bromoacetyl 299.17 Bromoacetyl, benzamide
  • Sulfonamide vs. Benzamide Derivatives : The dimethylphenylsulfonamido group in the target compound enhances steric bulk and electron-withdrawing effects compared to simpler benzamides like N-isopropylbenzamide. This group may influence receptor binding and metabolic stability .

Crystallographic and Conformational Analysis

  • N-Isopropylbenzamide : Crystallographic data reveal a 30.0° dihedral angle between the benzamide core and isopropyl group, with intermolecular N–H···O hydrogen bonds forming chains .
  • Lithium N-Isopropylbenzamide : Forms a hexameric prismatic structure with Li–O and Li–N coordination, highlighting the role of amide groups in metal chelation .

Biological Activity

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure features a sulfonamide group, which is known for its diverse biological effects, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O2S
  • Molecular Weight : 320.41 g/mol

The compound's structure can be represented as follows:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its interactions with specific biological targets.

The mechanism of action of this compound is primarily attributed to its ability to inhibit certain enzymes involved in tumor progression. The sulfonamide moiety plays a crucial role in its binding affinity towards these enzymes, potentially leading to reduced cell proliferation.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study published in Experientia explored the cytogenetic effects of related compounds in Ehrlich ascites tumor cells, demonstrating significant changes in mitotic figures and chromosome aberrations when treated with similar sulfonamide derivatives .
  • Enzyme Inhibition :
    • Research has indicated that compounds with a sulfonamide structure can act as competitive inhibitors for carbonic anhydrase, an enzyme implicated in various physiological processes including pH regulation and ion transport.
  • Pharmacological Studies :
    • A study on the pharmacokinetics of sulfonamides revealed that modifications to the benzamide structure can enhance bioavailability and therapeutic efficacy, suggesting that this compound may exhibit improved pharmacological properties compared to traditional sulfonamides .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-AminobenzenesulfonamideC6H8N2O2SAntibacterial
N-IsopropylbenzamideC10H13NOAntitumor (limited studies)
4-(Dimethylaminophenyl)sulfonamideC10H13N3O2SAntitumor and enzyme inhibition

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